2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an ethenyl group and a phenyl-substituted oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole typically involves multiple steps:
Preparation of Intermediate Compounds: The initial step involves the preparation of intermediate unsymmetrical N,N’-diacylhydrazines, which are then brominated at the terminal alkyl position.
Cyclization: The brominated intermediates undergo cyclization to form the 1,3,4-oxadiazole ring.
Substitution: The final step involves the substitution of the brominated intermediate with the desired phenyl and ethenyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be efficient in producing 1,3,4-oxadiazole derivatives. This method involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and ethenyl groups.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole derivative.
Scientific Research Applications
2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole involves its interaction with molecular targets and pathways in biological systems. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function. The oxadiazole ring can participate in electron transfer processes, contributing to the compound’s electronic and optical properties .
Comparison with Similar Compounds
Similar Compounds
2-{2-[4-(Methoxyphenyl)ethenyl}-5-phenyl-1,3,4-oxadiazole: Similar structure but with a methoxy group instead of a bromomethyl group.
2-{2-[4-(Chloromethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-{2-[4-(Methyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole: Similar structure but with a methyl group instead of a bromomethyl group.
Properties
CAS No. |
63443-13-0 |
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Molecular Formula |
C17H13BrN2O |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
2-[2-[4-(bromomethyl)phenyl]ethenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H13BrN2O/c18-12-14-8-6-13(7-9-14)10-11-16-19-20-17(21-16)15-4-2-1-3-5-15/h1-11H,12H2 |
InChI Key |
NDPCKZUZPACHJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C=CC3=CC=C(C=C3)CBr |
Origin of Product |
United States |
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